1-Tert-butyl-3-cyclopropoxy-2-iodobenzene
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Overview
Description
1-Tert-butyl-3-cyclopropoxy-2-iodobenzene is an organic compound with the molecular formula C13H17IO and a molecular weight of 316.18 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an iodine atom attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-3-cyclopropoxy-2-iodobenzene typically involves the iodination of a precursor compound. One common method involves the reaction of a tert-butyl-substituted benzene derivative with iodine in the presence of a suitable oxidizing agent . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-3-cyclopropoxy-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction Reactions: Reduction of the iodine atom can yield different reduced forms of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and organometallic reagents. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce phenolic or quinone compounds.
Scientific Research Applications
1-Tert-butyl-3-cyclopropoxy-2-iodobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-3-cyclopropoxy-2-iodobenzene involves its interaction with specific molecular targets and pathways. The presence of the iodine atom allows for the formation of reactive intermediates that can participate in various chemical reactions. The tert-butyl and cyclopropoxy groups provide steric hindrance, influencing the compound’s reactivity and selectivity in different reactions.
Comparison with Similar Compounds
1-Tert-butyl-3-cyclopropoxy-2-iodobenzene can be compared with other similar compounds, such as:
1-Tert-butyl-2-cyclopropoxy-3-iodobenzene: This compound has a similar structure but with the positions of the tert-butyl and cyclopropoxy groups swapped.
1-Tert-butyl-3-cyclopropoxy-4-iodobenzene: This compound has the iodine atom at a different position on the benzene ring.
1-Tert-butyl-3-cyclopropoxy-2-bromobenzene: This compound has a bromine atom instead of an iodine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C13H17IO |
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Molecular Weight |
316.18 g/mol |
IUPAC Name |
1-tert-butyl-3-cyclopropyloxy-2-iodobenzene |
InChI |
InChI=1S/C13H17IO/c1-13(2,3)10-5-4-6-11(12(10)14)15-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
ZTIBAAZVWOODBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)OC2CC2)I |
Origin of Product |
United States |
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